N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a heterocyclic organic compound featuring a pyrimidinone core fused to a pyrazole ring and a sulfonamide-substituted benzamide moiety. The 4-(piperidin-1-ylsulfonyl)benzamide group introduces a sulfonamide linker with a six-membered piperidine ring, which can influence solubility, conformational flexibility, and target-binding affinity.
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4S/c1-14-13-19(28(26-14)22-23-16(3)15(2)20(29)25-22)24-21(30)17-7-9-18(10-8-17)33(31,32)27-11-5-4-6-12-27/h7-10,13H,4-6,11-12H2,1-3H3,(H,24,30)(H,23,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEZCFQAISBHQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C4=NC(=C(C(=O)N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a pyrimidine ring, a pyrazole moiety, and a sulfonamide group, suggesting diverse biological activities. This article reviews the biological activity of this compound based on current research findings and case studies.
The compound's molecular characteristics are as follows:
| Property | Value |
|---|---|
| Molecular Weight | 413.48 g/mol |
| Molecular Formula | C18H22N6O3S |
| LogP | 1.1647 |
| Polar Surface Area | 104.657 Ų |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 2 |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer applications. The following sections detail specific findings related to its biological effects.
Antimicrobial Activity
A study focused on the synthesis of pyrimidine derivatives revealed that compounds similar to this compound showed promising antibacterial properties against various strains. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as follows:
| Compound | MIC (μg/mL) | B. subtilis | S. aureus | E. coli |
|---|---|---|---|---|
| Compound A | 15 | 12 | 27 | 54 |
| Compound B | 14 | 6 | 1 | 17 |
These results suggest that the compound's structure may enhance its interaction with bacterial targets, leading to effective inhibition of growth against Gram-positive and Gram-negative bacteria .
Anticancer Activity
In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to induce apoptosis in human breast cancer cells (MCF7) and lung cancer cells (A549), with IC50 values ranging from 10 to 20 µM . The mechanism of action appears to involve the modulation of cell cycle progression and induction of oxidative stress.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It might bind to receptors that regulate apoptosis or cell cycle checkpoints.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can lead to cellular damage in cancerous cells.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological assays:
- Antibacterial Efficacy : A comparative study assessed the antibacterial activity of several pyrimidine derivatives against Staphylococcus aureus and Escherichia coli, concluding that the compound exhibited superior activity compared to standard antibiotics like Ciprofloxacin .
- Cytotoxicity Assessment : Another investigation evaluated the cytotoxic effects on different cancer cell lines, confirming its potential as a lead candidate for further development in oncology .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound primarily differ in substituents on the benzamide sulfonamide group or the pyrimidinone-pyrazole core. Below is a detailed comparison with the most relevant analog identified in the literature:
Key Structural Analog: N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
This analog replaces the piperidin-1-ylsulfonyl group with a pyrrolidin-1-ylsulfonyl substituent. The critical differences are:
| Feature | Target Compound | Analog | Potential Implications |
|---|---|---|---|
| Sulfonamide substituent | Piperidine (6-membered ring, saturated, tertiary amine) | Pyrrolidine (5-membered ring, saturated, tertiary amine) | - Piperidine : Increased lipophilicity and steric bulk; longer metabolic half-life. - Pyrrolidine : Reduced steric hindrance; enhanced solubility due to smaller ring size. |
| Electronic effects | Piperidine’s nitrogen exhibits lower basicity (pKa ~11) compared to pyrrolidine. | Pyrrolidine’s nitrogen is more basic (pKa ~10.4) due to ring strain relief. | Altered protonation state at physiological pH, affecting target interactions or solubility. |
| Conformational flexibility | Piperidine allows chair and boat conformations, enabling diverse binding modes. | Pyrrolidine adopts envelope conformations, limiting spatial adaptability. | Piperidine may better accommodate hydrophobic pockets in target proteins. |
Broader Structural Trends in Analog Design
- Pyrimidinone modifications: Substitution at the 4,5-dimethyl or 6-oxo positions (e.g., halogenation or hydroxylation) could alter electronic density and hydrogen-bonding capacity.
- Pyrazole variations : Methyl groups at the 3-position (as in the target compound) improve steric shielding against metabolic degradation compared to unsubstituted pyrazoles.
- Sulfonamide linkers : Replacing piperidine with morpholine (oxygen-containing) or azetidine (4-membered ring) may further tune polarity and pharmacokinetics.
Limitations in Available Data
Structural comparisons are inferred from general principles of medicinal chemistry and substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
